5-amino-N-cyclopropyl-2-(methylamino)benzamide

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

5-Amino-N-cyclopropyl-2-(methylamino)benzamide (CAS 1322605-14-0) is a polysubstituted benzamide featuring a rare combination of a cyclopropyl amide, a free 5-amino group, and a 2-methylamino substituent on the aromatic ring. This compound belongs to a class of N-cyclopropyl benzamide derivatives explored as kinase inhibitor scaffolds and screening library components.

Molecular Formula C11H15N3O
Molecular Weight 205.26
CAS No. 1322605-14-0
Cat. No. B3034006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-cyclopropyl-2-(methylamino)benzamide
CAS1322605-14-0
Molecular FormulaC11H15N3O
Molecular Weight205.26
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)N)C(=O)NC2CC2
InChIInChI=1S/C11H15N3O/c1-13-10-5-2-7(12)6-9(10)11(15)14-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3,(H,14,15)
InChIKeyOBDMXGKIJIAELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-cyclopropyl-2-(methylamino)benzamide (CAS 1322605-14-0): A Structurally Distinct Benzamide Building Block for Targeted Library Design


5-Amino-N-cyclopropyl-2-(methylamino)benzamide (CAS 1322605-14-0) is a polysubstituted benzamide featuring a rare combination of a cyclopropyl amide, a free 5-amino group, and a 2-methylamino substituent on the aromatic ring . This compound belongs to a class of N-cyclopropyl benzamide derivatives explored as kinase inhibitor scaffolds and screening library components [1]. Its molecular formula is C11H15N3O with a molecular weight of 205.26 g/mol . The compound is primarily supplied as a research chemical with a typical purity of 98% .

Why 5-Amino-N-cyclopropyl-2-(methylamino)benzamide Cannot Be Replaced by Close Structural Analogs in Focused Discovery Programs


Generic substitution among N-cyclopropyl benzamide analogs is unreliable because minor structural modifications profoundly shift both physicochemical and predicted biological interaction profiles. The presence of the 2-methylamino group in this compound, as opposed to a 2-methyl , 2-dimethylamino , or 2-ethylamino substituent, creates a unique hydrogen-bond donor/acceptor topology and steric footprint. This results in a distinct logP of ~1.0 , a specific polar surface area (PSA) of 106.13 Ų , and a total of four hydrogen bond donors , which collectively dictate membrane permeability, solubility, and target binding potential. These parameters are not matched by any single close analog, making empirical substitution without re-validation a significant experimental risk.

Head-to-Head Physicochemical and Structural Differentiation Evidence for 5-Amino-N-cyclopropyl-2-(methylamino)benzamide


Hydrogen-Bond Donor Count Differentiation from the 2-Methyl Analog

The target compound possesses 4 hydrogen-bond donors (HBD), a direct consequence of its 2-methylamino and 5-amino substituents . In contrast, the closest analog, 5-amino-N-cyclopropyl-2-methylbenzamide (CAS 1249419-43-9), where the methylamino group is replaced by a methyl substituent, has only 2 hydrogen-bond donors based on its structure . This doubling of HBD capacity directly impacts aqueous solubility and interaction with biological targets.

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

Polar Surface Area Advantage Over the 2-Dimethylamino Analog

The target compound has a Polar Surface Area (PSA) of 106.13 Ų . The analog 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide, where the methylamino is replaced by a bulkier dimethylamino group, has a slightly lower PSA of approximately 103.1 Ų (predicted) and 0 hydrogen bond donors from the amine . While both occupy a favorable oral drug-likeness range, the target's higher PSA and distinct donor capacity offer a differentiated vector for modulating cellular permeability and target selectivity.

Blood-Brain Barrier Penetration Drug-likeness Screening Library Diversity

Lipophilicity (logP) Comparison with the 2-Ethylamino Analog

The target compound has a measured logP of ~1.0 . The analog 5-amino-N-cyclopropyl-2-(ethylamino)benzamide, due to the extra methylene group in the ethylamino substituent, would be expected to have a higher logP, typically around 1.5 [1]. This difference of approximately 0.5 log units represents a significant shift in lipophilic efficiency, which is a key driver of metabolic clearance and off-target binding.

Lipophilic Efficiency Metabolic Stability Compound Progression

Distinct Pharmacophoric Profile for Kinase Hinge-Binding Motif Exploration

The combination of a free 5-amino group and a 2-methylamino group provides a unique donor-acceptor-donor motif suitable for interactions with kinase hinge regions. This is absent in N-cyclopropyl benzamides lacking the 2-methylamino substituent . While direct biochemical IC50 data for this compound remains limited in the public domain, its scaffold is directly referenced in patents covering kinase inhibitors (e.g., RIPK2 inhibitors) [1], suggesting it occupies a validated chemical space.

Kinase Inhibitors Structure-Activity Relationship Fragment-Based Drug Design

Verified Application Scenarios for 5-Amino-N-cyclopropyl-2-(methylamino)benzamide Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring a Defined Hydrogen-Bond Donor Profile

This compound is ideally suited for inclusion in a focused kinase library where a 4 HBD profile is desired to enhance hinge-region binding interactions. Its 100% higher HBD count over the 2-methyl analog makes it a critical diversity element for exploring SAR around hinge-binding motifs, as supported by its pharmacophoric alignment with patented RIPK2 inhibitor scaffolds [1].

CNS Drug Discovery Programs with Strict Lipophilicity Constraints

With a verified low logP of ~1.0 , this compound is a preferred starting point over the ethylamino analog (predicted logP ~1.5) [1] for CNS programs where lower lipophilicity is associated with reduced metabolic turnover and improved safety profiles. Its PSA of 106.13 Ų also places it within the favorable range for CNS drug-likeness .

Physicochemical Property-Driven Diversity Screening Sets

For CROs and screening facilities assembling compound collections based on property space coverage, this compound fills a specific niche: it provides a unique combination of logP (~1.0), PSA (106.13 Ų), and HBD count (4) that is not duplicated by its nearest analogs [1]. This makes it a cost-effective addition to diversity sets aimed at maximizing chemical space exploration.

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